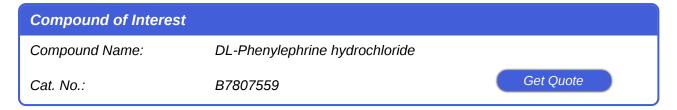


DL-Phenylephrine HCI: A Comprehensive Technical Guide on its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of **DL-Phenylephrine Hydrochloride**. The information is curated for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry, offering detailed data and experimental insights.

Chemical and Physical Properties

DL-Phenylephrine HCl is a synthetic sympathomimetic amine, utilized primarily as a decongestant and vasopressor.[1] It is a racemic mixture of phenylephrine, acting as a selective alpha-1 adrenergic agonist.[1][2] The hydrochloride salt form enhances its stability and solubility, making it suitable for various pharmaceutical formulations.[1] It typically appears as a white to off-white, odorless microcrystalline powder with a bitter taste.[3][4]

The key physicochemical properties of DL-Phenylephrine HCl are summarized in the table below for easy reference.



Property	Value	References
IUPAC Name	3-[1-hydroxy-2- (methylamino)ethyl]phenol;hyd rochloride	[5]
Synonyms	(±)-Phenylephrine hydrochloride, rac Phenylephrine Hydrochloride	[1]
CAS Number	154-86-9	[3][5][6]
Molecular Formula	C9H13NO2·HCl or C9H14ClNO2	[1][3][5]
Molecular Weight	203.67 g/mol	[3][5][6]
Melting Point	142 - 146 °C	[3]
Solubility	Highly soluble in water; Soluble in ethanol, DMSO, and DMF	[1][7]
рКа	pK1: 8.77; pK2: 9.84 (at 25°C)	[8]
Appearance	White to off-white crystalline powder	[1][3]

Chemical Structure

DL-Phenylephrine HCl is the hydrochloride salt of a phenylethanolamine derivative. The structure consists of a benzene ring substituted with a hydroxyl group at the meta-position, and an ethanolamine side chain. This side chain contains a hydroxyl group on the benzylic carbon and a methylamino group. The presence of a chiral center at the benzylic carbon results in two enantiomers, with the racemic DL-form being the subject of this guide.

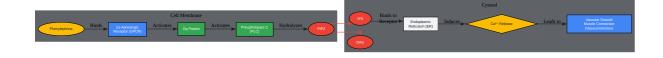
Identifier	String	
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InChl	InChI=1S/C9H13NO2.CIH/c1-10-6-9(12)7-3-2- 4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H	



Mechanism of Action: Alpha-1 Adrenergic Signaling

Phenylephrine is a selective $\alpha 1$ -adrenergic receptor agonist.[2][6][9] Its pharmacological effects are mediated through the activation of these receptors, which are predominantly located on the smooth muscle of blood vessels.[3][10] This activation initiates a well-defined signaling cascade.

The binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the activation of the Gq alpha subunit.[10] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²+) into the cytosol.[10] The resulting increase in intracellular calcium concentration leads to the contraction of vascular smooth muscle, causing vasoconstriction and an increase in blood pressure.[9][10]



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Figure 1: Alpha-1 Adrenergic Signaling Pathway of Phenylephrine.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of DL-Phenylephrine HCl.



Spectroscopic Data	Wavelength / Shift	References
UV-Vis (λmax)	216 nm, 276 nm	
272 nm	[11]	
¹ H NMR	Spectra available, specific shifts depend on solvent.	[12][13]
¹³ C NMR	Spectra available.	[4]
IR	Spectra available.	[12]

Note: Specific spectral data can vary based on the solvent and instrument used. The provided data represents typical values found in the literature.

Experimental Protocols: Analytical Methods

The quantification and purity assessment of DL-Phenylephrine HCl in bulk and pharmaceutical formulations are commonly performed using High-Performance Liquid Chromatography (HPLC).

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is often employed for the assay of Phenylephrine Hydrochloride.[14]

- Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable.[14]
- Column: A C18 column, such as Partsil 10 ODS (250 mm x 4.6 mm, 10μm), is commonly used.[14]
- Mobile Phase: A gradient elution program is typically used. For example:
 - Mobile Phase A: Buffer solution (e.g., phosphate buffer) at pH 3.0.[14]
 - Mobile Phase B: 100% Methanol or Acetonitrile.[14][15]

Foundational & Exploratory

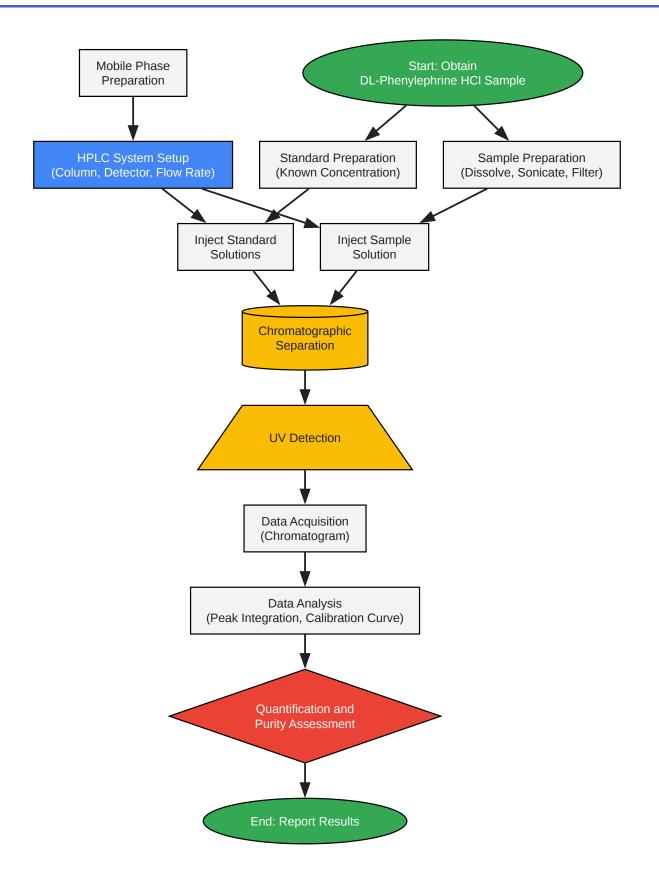




- Flow Rate: A typical flow rate is 1.0 mL/min.[14]
- Detection: UV detection at 280 nm is effective for phenylephrine hydrochloride.[14] Another source suggests detection at 225 nm.[15]
- Sample Preparation: A stock solution is prepared by dissolving the sample in a suitable diluent (often the mobile phase). For tablet analysis, the tablet is ground, dissolved, sonicated, and filtered through a 0.45µm filter before injection.[15]

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14][16]





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Figure 2: General Workflow for HPLC Analysis of DL-Phenylephrine HCl.



Conclusion

This guide has detailed the essential chemical and structural properties of DL-Phenylephrine HCl, providing a foundation for its use in research and development. The tabulated data offers a quick reference for its physicochemical characteristics, while the outlined signaling pathway and analytical protocols provide a deeper understanding of its biological activity and methods for its quantification. This information is intended to support scientists and researchers in their work with this important pharmaceutical compound.

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